molecular formula C8H14O2 B044335 Ethyl 2-methyl-4-pentenoate CAS No. 53399-81-8

Ethyl 2-methyl-4-pentenoate

Cat. No. B044335
Key on ui cas rn: 53399-81-8
M. Wt: 142.2 g/mol
InChI Key: BDBGKYIBDXAVMX-UHFFFAOYSA-N
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Patent
US03987803

Procedure details

The autoclave is then opened and 12.6 g sodium bicarbonate is added to the reaction mass in order to neutralize the phosphoric acid. 30 g Primol (a registered trademark for mineral oil manufactured by the Exxon Co. of Linden, N.J.) is then added as a still base, and the reaction mass is fractionally distilled on a 1 inch × 20 inch packed Goodloe distillation column (i) at atmospheric pressure and 129° C (yielding a mixture of ethanol and ethyl propionate (245 g) and (ii) at 40 mm Hg. pressure and 75° C (yielding 264 g of ethyl-2-methyl-4-pentenoate. Yield, based on triethyl orthopropionate used, 73.5%.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
245 g
Type
reactant
Reaction Step Three
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)(O)[O-].[Na+].P(=O)(O)(O)O.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12][CH3:13].[CH2:18](O)[CH3:19]>>[CH2:16]([O:15][C:11](=[O:14])[CH:12]([CH3:1])[CH2:13][CH:18]=[CH2:19])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
245 g
Type
reactant
Smiles
C(CC)(=O)OCC
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
) is then added as a still base, and the reaction mass
DISTILLATION
Type
DISTILLATION
Details
is fractionally distilled on a 1 inch × 20 inch
DISTILLATION
Type
DISTILLATION
Details
Goodloe distillation column (i) at atmospheric pressure and 129° C (
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 264 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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